![molecular formula C18H17N7O B2516154 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide CAS No. 2034382-33-5](/img/structure/B2516154.png)
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C18H17N7O and its molecular weight is 347.382. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide”:
Antibacterial Agents
This compound has shown potential as an antibacterial agent. Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds can be particularly effective against strains like Staphylococcus aureus and Escherichia coli, making them promising candidates for developing new antibiotics .
Antimalarial Drugs
The compound’s structure, particularly the triazolo[4,3-a]pyrazine moiety, has been explored for antimalarial properties. Studies have shown that similar compounds can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. This makes it a potential candidate for antimalarial drug development .
Antitumor Activity
Research has demonstrated that triazolo[4,3-a]pyrazine derivatives possess significant antitumor activity. These compounds have been tested against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), showing promising results in inhibiting cancer cell growth .
Antiviral Applications
The compound’s structure suggests potential antiviral applications. Nitrogen-containing heterocycles, like triazolo[4,3-a]pyrazine, are known for their antiviral properties. These compounds can be explored for their efficacy against various viral infections, including those caused by RNA and DNA viruses .
Antimicrobial Resistance
Given the rising issue of antimicrobial resistance, this compound could play a crucial role in developing new antimicrobial agents. Its unique structure allows it to target bacterial strains that have developed resistance to existing antibiotics, providing a new avenue for combating resistant infections .
Anti-inflammatory Agents
The compound’s structure also suggests potential anti-inflammatory properties. Triazolo[4,3-a]pyrazine derivatives have been studied for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Central Nervous System (CNS) Disorders
Compounds containing triazolo[4,3-a]pyrazine have been investigated for their effects on the central nervous system. They have shown potential as anxiolytic and antidepressant agents, which could be beneficial in treating disorders like anxiety and depression .
Enzyme Inhibition
The compound can also be explored for its enzyme inhibition properties. Triazolo[4,3-a]pyrazine derivatives have been found to inhibit various enzymes, which can be useful in developing treatments for diseases where enzyme regulation is crucial, such as cancer and metabolic disorders .
Mechanism of Action
Target of Action
The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines . Compounds in this class have been found to interact with various targets, including c-Met and VEGFR-2 kinases , which play crucial roles in cell proliferation and angiogenesis, respectively.
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases can affect multiple biochemical pathways, including those involved in cell growth, survival, and angiogenesis .
Result of Action
The inhibition of the targets can lead to a decrease in cell proliferation and angiogenesis, which can potentially be beneficial in the treatment of diseases such as cancer .
properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c26-18(15-9-12-3-1-2-4-14(12)22-15)21-13-5-7-24(10-13)16-17-23-20-11-25(17)8-6-19-16/h1-4,6,8-9,11,13,22H,5,7,10H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFLJVPEEMRIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=CC=CC=C3N2)C4=NC=CN5C4=NN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2516071.png)
![5-benzyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2516072.png)
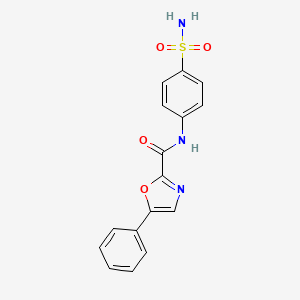
![2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid](/img/structure/B2516075.png)


![3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B2516081.png)

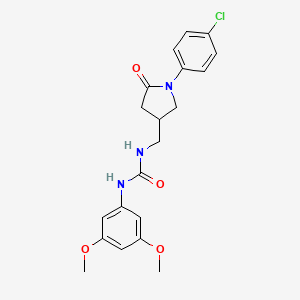
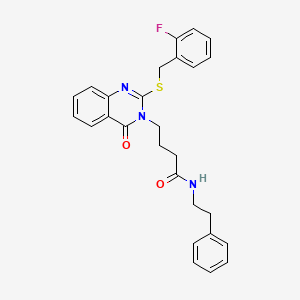
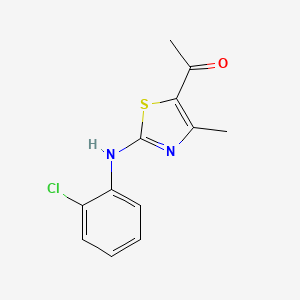

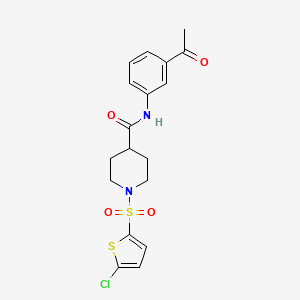
![2-[(1S)-1-Amino-3-methylbutyl]-1,3-oxazole-5-carboxylic acid;hydrochloride](/img/structure/B2516093.png)